(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol
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Overview
Description
The compound (2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol is a complex organic molecule characterized by its multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the core oxane ring, followed by the introduction of the hydroxymethyl group and the sulfanyl substituent. Key steps may include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxymethyl Group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Sulfanyl Group: This can be accomplished through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas.
Substitution: Thiol reagents, alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could be a candidate for enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol exerts its effects would depend on its specific application. In medicinal chemistry, for example, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol can be compared with other sulfanyl-substituted oxane derivatives.
- Compounds with similar hydroxymethyl and methoxypyridinyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C19H23NO6S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C19H23NO6S/c1-10-7-11(12-4-6-15(25-2)20-8-12)3-5-14(10)27-19-18(24)17(23)16(22)13(9-21)26-19/h3-8,13,16-19,21-24H,9H2,1-2H3/t13-,16-,17+,18+,19-/m0/s1 |
InChI Key |
KLVGDKOONMJQQH-QZCFVMSDSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)OC)S[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)OC)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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